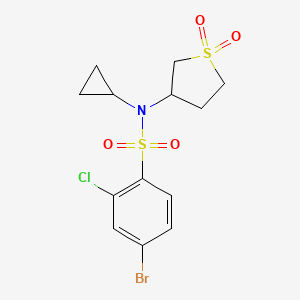![molecular formula C13H13FN4 B7571939 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile](/img/structure/B7571939.png)
3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile, also known as FPBM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. FPBM is a small molecule that belongs to the class of benzimidazole derivatives and has a molecular weight of 324.33 g/mol. In
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile is not fully understood, but several studies have suggested that it acts by inhibiting the activity of specific enzymes and receptors. 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile has been shown to bind to the active site of cyclin-dependent kinases, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation. 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile has also been shown to bind to G protein-coupled receptors, leading to the inhibition of downstream signaling pathways. Additionally, 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile has been reported to act as a histone deacetylase inhibitor, leading to the modulation of gene expression.
Biochemical and Physiological Effects
3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile inhibits the proliferation of cancer cells and induces apoptosis. 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile exhibits neuroprotective effects in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile has several advantages for lab experiments, including its small size, high potency, and low toxicity. 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile is also relatively easy to synthesize, making it an attractive lead compound for drug discovery and development. However, 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile has some limitations, including its poor solubility in aqueous solutions and its instability under certain conditions.
Direcciones Futuras
For 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile research include the design and synthesis of new derivatives, investigation of epigenetic mechanisms, and development of novel therapies for difficult-to-treat diseases.
Métodos De Síntesis
The synthesis of 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile involves the reaction of 3-fluoro-4-formylbenzonitrile with 2-pyrazol-1-ylethylamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization to yield the final product. The synthesis of 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile has been reported in several research articles, and the yield and purity of the compound depend on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile has been extensively studied for its potential applications in drug discovery and development. Several research articles have reported the use of 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile as a lead compound for the design and synthesis of new drugs that target various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile has been shown to exhibit potent inhibitory activity against several enzymes and receptors, including cyclin-dependent kinases, G protein-coupled receptors, and histone deacetylases.
Propiedades
IUPAC Name |
3-fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4/c14-13-8-11(9-15)2-3-12(13)10-16-5-7-18-6-1-4-17-18/h1-4,6,8,16H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPKCYDMCRYOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCNCC2=C(C=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)


![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)



![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)

![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)

![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)